3,6-Dideoxy-D-xylo-hexose

Vue d'ensemble

Description

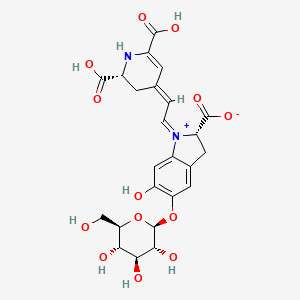

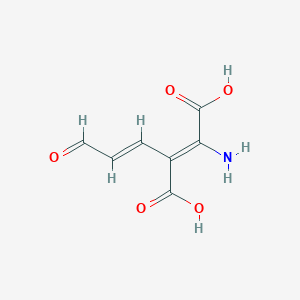

3,6-Dideoxy-D-xylo-hexose, also known as 3,6-Dideoxy-D-xylo-hexuronic acid, is an important sugar molecule that has recently been studied for its potential applications in various scientific fields. This sugar is a derivative of glucose, and it is a C-6 sugar molecule with a hydroxyl group at the 6-position. It has been studied for its ability to act as a substrate for various enzymes, and its potential to be used in various laboratory experiments. In

Applications De Recherche Scientifique

Synthesis Methods

A key aspect of the scientific research involving 3,6-Dideoxy-D-xylo-hexose is the development of efficient synthesis methods. Yu et al. (2000) described scalable routes for the synthesis of this compound, using a 1,2-O-propylidene acetal to protect monosaccharides like glucose and galactose. This method allows for easy modification at both the 3 and 6 positions of the sugar, providing a practical approach to synthesize these sugars (Yu et al., 2000).

Biosynthesis in Bacteria

Research by Cunneen et al. (2011) highlights the presence of this compound in the O-antigen gene clusters of Yersinia pseudotuberculosis. This study offers insights into the genetic makeup and functional roles of these sugars in bacterial species (Cunneen et al., 2011).

Application in Biochemistry

In the field of biochemistry, Carney et al. (2011) explored the molecular architecture of TylM1 from Streptomyces fradiae, an enzyme involved in the production of dTDP-D-mycaminose, a dideoxy sugar related to this compound. This research contributes to our understanding of antibiotic biosynthesis and the role of unusual dideoxy sugars like this compound (Carney et al., 2011).

Carbohydrate-Antibody Interactions

Yu et al. (2002) synthesized disaccharides containing this compound to study carbohydrate-antibody interactions. This research is significant for understanding antigenic determinants and their role in immunological responses (Yu et al., 2002).

Enzymatic Studies

Thoden et al. (2009) conducted structural and functional studies of enzymes such as QdtC, which are involved in the biosynthesis of dTDP-linked sugars like this compound. These studies provide detailed insights into the enzymatic pathways and mechanisms that govern the formation of these sugars (Thoden et al., 2009).

Orientations Futures

The future directions in the study of 3,6-Dideoxy-D-xylo-hexose could involve further understanding of its conformational landscape, which is essential when determining biological structure-activity relationships, as well as predicting synthetic reactivity . Moreover, the development of practical routes for the synthesis of this compound and their corresponding glycosyl donors could also be a potential area of research .

Mécanisme D'action

Target of Action

3,6-Dideoxy-D-xylo-hexose, also known as Abequose , is a constituent of the O-specific chains in lipopolysaccharides that occur in certain serotypes of Salmonella and Citrobacter bacteria . These lipopolysaccharides are the primary targets of Abequose. They play a crucial role in maintaining the integrity of the outer membrane of Gram-negative bacteria .

Mode of Action

It is known that it interacts with its targets, the lipopolysaccharides, by becoming a part of their structure . This interaction may result in changes to the properties of the lipopolysaccharides, potentially affecting the functionality of the bacterial outer membrane.

Biochemical Pathways

Abequose is involved in the biosynthesis of lipopolysaccharides . The biosynthesis of hexose derivatives deoxygenated at C6 first requires the generation of a 6-deoxy-4-keto derivative intermediate catalyzed by a 4,6-dehydratase . This is followed by a combination of reduction, epimerization, and amino substitutions . These biochemical pathways lead to the formation of Abequose, which then becomes a part of the lipopolysaccharides.

Result of Action

The incorporation of Abequose into lipopolysaccharides could potentially affect the properties of these molecules, and by extension, the properties of the bacterial outer membrane. This could have various molecular and cellular effects, potentially influencing the bacteria’s survival and virulence .

Analyse Biochimique

Biochemical Properties

3,6-Dideoxy-D-xylo-hexose is involved in various biochemical reactions, particularly in the biosynthesis of bacterial lipopolysaccharides. It interacts with several enzymes, including CDP-6-deoxy-D-glucoseen reductase, which catalyzes the formation of CDP-3,6-dideoxy-D-xylo-hexose from CDP-4-keto-6-deoxy-D-glucose . This interaction is crucial for the incorporation of this compound into the lipopolysaccharide structure, contributing to the virulence and immune evasion mechanisms of pathogenic bacteria.

Cellular Effects

This compound affects various cellular processes, particularly in bacterial cells. It influences cell function by being a part of the lipopolysaccharide layer, which is essential for maintaining the integrity of the bacterial outer membrane . This compound can impact cell signaling pathways and gene expression by modulating the immune response of the host organism, thereby aiding in bacterial survival and pathogenicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in its biosynthesis. The key enzyme, CDP-6-deoxy-D-glucoseen reductase, facilitates the reduction of CDP-4-keto-6-deoxy-D-glucose to form CDP-3,6-dideoxy-D-xylo-hexose . This reaction involves the transfer of electrons and protons, highlighting the enzyme’s role in the redox process. Additionally, this compound can influence gene expression by altering the structure and function of the lipopolysaccharide layer, which interacts with host immune receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term effects on cellular function include alterations in the bacterial outer membrane’s structural integrity, which can impact bacterial viability and pathogenicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance bacterial survival by strengthening the lipopolysaccharide layer, while high doses may lead to toxic effects due to the overstimulation of the host immune response . Threshold effects observed in studies indicate that there is a critical concentration above which the compound’s beneficial effects are outweighed by its toxicity.

Metabolic Pathways

This compound is involved in the metabolic pathways of bacterial lipopolysaccharide biosynthesis. It is synthesized from CDP-4-keto-6-deoxy-D-glucose through the action of CDP-6-deoxy-D-glucoseen reductase . This pathway involves several enzymatic steps, including reduction, dehydration, and glycosylation, which are essential for the incorporation of this compound into the lipopolysaccharide structure.

Transport and Distribution

Within bacterial cells, this compound is transported and distributed as part of the lipopolysaccharide assembly process. It interacts with specific transporters and binding proteins that facilitate its incorporation into the lipopolysaccharide layer . This localization is crucial for the compound’s function in maintaining the structural integrity and immunogenic properties of the bacterial outer membrane.

Subcellular Localization

This compound is primarily localized in the outer membrane of bacterial cells as a component of the lipopolysaccharide layer . This subcellular localization is directed by specific targeting signals and post-translational modifications that ensure the proper assembly and function of the lipopolysaccharide structure. The presence of this compound in the outer membrane is essential for the bacteria’s ability to evade the host immune system and establish infection.

Propriétés

IUPAC Name |

(3R,5R,6R)-6-methyloxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPWIZMAJMNPMJ-JDJSBBGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@H](C(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

644-48-4 | |

| Record name | Abequose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)

![omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)